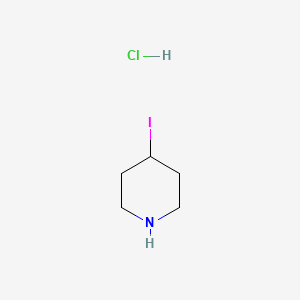

4-Iodopiperidine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Iodopiperidine hydrochloride is a chemical compound with the CAS Number: 1353979-67-5 . It has a molecular weight of 247.51 . It is typically stored at room temperature and is a solid in its physical form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C5H10IN.ClH/c6-5-1-3-7-4-2-5;/h5,7H,1-4H2;1H . This code provides a specific identifier for the molecular structure of the compound.

Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 247.51 .

Applications De Recherche Scientifique

Synthesis Techniques

- Aza-Prins Cyclization: 4-Iodopiperidines can be prepared using aza-Prins cyclization, a method employing a catalytic amount of gallium(III) iodide and iodine, providing good yields and high selectivity under mild conditions. This technique represents the first report of preparing 4-iodopiperidines through aza-Prins cyclization (Yadav et al., 2008).

Biological and Chemical Properties

- Aminoacridine Derivatives: The synthesis of aminoacridine derivatives, including 4-iodo analogs, has been studied for their biological properties, particularly in the field of antitumor agents. These derivatives have been used to explore cellular uptake and distribution using techniques like fluorescence microscopy and dynamic secondary ion mass spectrometry (Peixoto et al., 2009).

Chemical Reactions and Functionalization

- Deprotonation and Functionalization of Halopyridines: Deprotonation studies using halopyridines, including 4-iodopyridines, show that they undergo selective reactions, offering potential as building blocks for pharmaceutical research. These compounds can undergo nucleophilic displacement, allowing the introduction of various functional groups, which is significant for creating new chemical structures (Bobbio & Schlosser, 2001).

Analytical Techniques

- Quantification in Pharmaceutical Analysis: 4-Iodopiperidine derivatives are used in analytical methods for identifying and quantifying genotoxic impurities in pharmaceutical substances, like Rilpivirine hydrochloride. Advanced techniques like high-performance liquid chromatography are employed for this purpose (Dumbre et al., 2022).

Radiochemistry

- Synthesis of Radioactive Compounds: 4-Iodopiperidine derivatives have been synthesized with radioactive iodine (I-131) for biological studies, such as exploring body distribution in animal models. This synthesis aids in understanding the pharmacokinetics and biodistribution of these compounds (Braun et al., 1977).

Orientations Futures

Mécanisme D'action

Target of Action

Piperidine derivatives, which include 4-iodopiperidine hydrochloride, are known to play a significant role in the pharmaceutical industry .

Mode of Action

Piperidine derivatives are known to interact with various biological targets, leading to changes in cellular functions .

Biochemical Pathways

Piperidine derivatives have been reported to regulate several crucial signaling pathways essential for various biological processes .

Result of Action

Piperidine derivatives have been reported to inhibit cell migration and help in cell cycle arrest, thereby inhibiting the survivability of certain cells .

Propriétés

IUPAC Name |

4-iodopiperidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10IN.ClH/c6-5-1-3-7-4-2-5;/h5,7H,1-4H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAYJSBKHQLVCND-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1I.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClIN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.50 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,3-dihydro-1H-inden-5-yl)-2-[2-(4-fluorophenyl)-3-(hydroxymethyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2615342.png)

![N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2615343.png)

![1-(7-Hydroxyspiro[chroman-2,4'-piperidin]-1'-yl)ethanone](/img/structure/B2615347.png)

![3-(2-ethoxyethyl)-8-(4-ethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2615360.png)